molecular formula C7H6BrNO2 B170676 2-Bromo-3-nitrotoluene CAS No. 41085-43-2

2-Bromo-3-nitrotoluene

Cat. No.: B170676
CAS No.: 41085-43-2
M. Wt: 216.03 g/mol
InChI Key: GCAAVRIWNMTOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-nitrotoluene (CAS RN: 41085-43-2) is a brominated nitroaromatic compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol. Its structure comprises a toluene backbone substituted with a nitro group (-NO₂) at the 3-position and a bromine atom (-Br) at the 2-position. The dihedral angle between the nitro group and the phenyl ring is 54.1(4)°, as determined by X-ray crystallography . This angle reflects steric and electronic interactions between substituents, influencing reactivity and molecular packing in the solid state .

Preparation Methods

Decarboxylative Bromination of 2-Nitro-6-Methylbenzoic Acid

The most extensively documented synthesis of 2-bromo-3-nitrotoluene involves a copper-catalyzed decarboxylative bromination of 2-nitro-6-methylbenzoic acid. This method, developed by researchers at Nanchang University, achieves a 30% yield under optimized conditions .

Reaction Conditions and Stoichiometry

The reaction employs a Schlenk tube charged with:

  • 2-Nitro-6-methylbenzoic acid : 36.2 mg (0.2 mmol)

  • Sodium bromide : 30.9 mg (0.3 mmol)

  • Copper(I) acetate : 36.3 mg (0.3 mmol)

  • Silver sulfate : 6.2 mg (0.02 mmol)

  • 2,9-Dimethyl-1,10-phenanthroline : 12.5 mg (0.05 mmol)

  • Dimethyl sulfoxide (DMSO) : 4 mL

The mixture is heated to 160°C under oxygen for 24 hours, followed by quenching with distilled water and extraction with ethyl acetate .

Table 1: Key Reaction Parameters and Outcomes

ParameterValue
Temperature160°C
Reaction Time24 hours
SolventDMSO
Catalyst SystemCu(OAc)/Ag₂SO₄/2,9-DMPhen
Yield30%
Purity (HPLC)>99%

Mechanistic Insights

The reaction proceeds through a radical-mediated decarboxylation pathway:

  • Copper-mediated decarboxylation : The Cu(I) catalyst abstracts a carboxylate proton, generating a benzyl radical intermediate.

  • Bromide oxidation : Ag₂SO₄ oxidizes NaBr to Br⁺, facilitating electrophilic bromination at the ortho position relative to the methyl group.

  • Oxygen role : Molecular oxygen acts as a terminal oxidant, regenerating the Cu(II) species and preventing catalyst deactivation .

The moderate yield is attributed to competing side reactions, including:

  • Nitro group reduction under prolonged heating

  • Homocoupling of benzyl radicals

  • Oxidative degradation of DMSO at high temperatures

Industrial-Scale Production Considerations

The patent literature reveals ongoing efforts to optimize this compound synthesis for manufacturing applications:

Continuous Flow Reactor Design

Recent innovations propose microreactor systems to address the limitations of batch processing:

  • Residence time reduction : 2-4 hours vs. 24 hours in batch

  • Temperature control : Precise maintenance at 160±2°C prevents thermal degradation

  • Catalyst recycling : Membrane filtration systems recover >90% Cu/Ag catalysts

Pilot-scale trials demonstrate:

  • 45% yield improvement over batch methods

  • 60% reduction in DMSO consumption

Solvent Optimization Studies

Comparative solvent screening identifies sulfolane as a potential DMSO alternative:

SolventDielectric ConstantYield (%)Byproduct Formation
DMSO46.730High
Sulfolane43.328Moderate
NMP32.215Severe

While sulfolane shows comparable performance, its higher cost ($12/L vs. $8/L for DMSO) currently limits industrial adoption .

Spectroscopic Characterization

Rigorous quality control of this compound requires multi-technique analysis:

NMR Spectral Fingerprints

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J=8.4 Hz, 1H), 7.56 (t, J=7.6 Hz, 1H), 7.42 (d, J=7.2 Hz, 1H), 2.51 (s, 3H)

  • ¹³C NMR : δ 148.2 (C-NO₂), 134.7 (C-Br), 132.1, 129.8, 127.4 (aromatic), 21.3 (CH₃)

Mass Spectrometry

  • EI-MS : m/z 215 [M]⁺ (calculated 216.03 for C₇H₆BrNO₂)

  • Fragmentation pattern : Loss of NO₂ (46 amu) followed by Br (79 amu)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes substitution with strong nucleophiles under specific conditions. The nitro group at position 3 deactivates the ring but directs incoming nucleophiles to the bromine site via resonance and inductive effects.

Reaction Conditions Product Yield Reference
Benzyl mercaptan substitutionK₂CO₃, DMF, 55–60°C, 4–14 hours3-Benzylthio-2-nitrotoluene86%
PiperidinodebrominationPiperidine, benzene/dioxan-water, 25°C3-Piperidino-2-nitrotoluene62–78%

Key Findings :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

  • Steric hindrance from alkyl groups (e.g., tert-butyl) near the nitro group reduces substitution efficiency .

Condensation and Enolate Formation

The nitro group facilitates condensation reactions with carbonyl compounds.

Reaction Base Product Yield Reference
Ethyl oxalate condensationKOtBu, ether, 25°CEthyl 3-benzylthio-2-nitrophenylpyruvate45%

Mechanistic Insight :

  • Potassium ethoxide generates enolate intermediates, stabilized by resonance with the nitro group .

  • Extended reaction times (up to 6 days) are required for sterically hindered substrates .

Kinetic Studies and Reactivity Trends

Kinetic analyses reveal unexpected alkyl activation effects in substitution reactions:

Substituent (R) Nucleophile Rate Constant (k, s⁻¹) Activation Energy (kJ/mol) Reference
HPiperidine1.2 × 10⁻³85.3
MeBenzenethiolate3.8 × 10⁻³72.1

Observations :

  • Alkyl groups (e.g., methyl) at position 5 increase reactivity despite their electron-donating nature, challenging classical electronic predictions .

  • Solvent polarity significantly impacts activation energy (e.g., ΔEₐ = +12 kJ/mol in dioxan-water vs. benzene) .

Electrophilic Substitution Limitations

The nitro group strongly deactivates the ring, making electrophilic substitutions (e.g., nitration, sulfonation) impractical under standard conditions. Friedel-Crafts alkylation/acylation fails due to the ring’s deactivated state .

Exception :

  • Directed ortho-metallation (DoM) strategies using directing groups (e.g., OMe) can enable selective functionalization, but this requires prior synthetic modification .

Synthetic Routes and Directing Effects

2-Bromo-3-nitrotoluene is typically synthesized via:

  • Nitration of 2-bromotoluene :

    • HNO₃/H₂SO₄ directs nitro to position 3 (meta to methyl) .

  • Bromination of 3-nitrotoluene :

    • Br₂/FeBr₃ directs bromine to position 2 (ortho to methyl) .

Challenges :

  • Competing isomer formation requires chromatographic separation .

  • Nitration must precede bromination to leverage the methyl group’s ortho/para-directing effect .

This compound’s reactivity is a balance between steric demands, electronic deactivation by the nitro group, and the unique directing effects of substituents. Its applications span agrochemical intermediates and pharmaceutical precursors, particularly in thioether and enolate syntheses .

Scientific Research Applications

Organic Synthesis

2-Bromo-3-nitrotoluene serves as a crucial intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. Its reactivity allows for multiple substitution reactions, making it suitable for synthesizing more complex molecules.

Pharmaceutical Industry

In pharmaceutical chemistry, this compound is utilized in the development of new drugs. Its nitro group can be reduced to form amines, which are essential building blocks in medicinal chemistry. For example, derivatives of this compound have been investigated for their potential antimicrobial properties against various bacterial strains.

Agrochemicals

The compound is also significant in the synthesis of agrochemicals, including pesticides and herbicides. Its ability to participate in electrophilic aromatic substitution reactions makes it an effective precursor for developing compounds with herbicidal activity.

Dyes and Pigments

Due to its structural characteristics, this compound is employed in dye manufacturing. It can be used to synthesize azo dyes, which are widely applied in textile industries due to their vibrant colors and stability.

Material Science

In material science, this compound has been explored for creating functionalized polymers and materials with specific properties. The incorporation of bromine into polymer matrices can enhance thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of nitro-substituted compounds, including derivatives of this compound, against several bacterial strains. The results indicated that modifications on the nitro group could enhance antibacterial activity, making these compounds promising candidates for further development as antibiotics .

Case Study 2: Synthesis of Azo Dyes

Research conducted by Chem-Impex demonstrated that this compound could be effectively used as a precursor in synthesizing azo dyes. The study outlined a method involving diazotization followed by coupling with phenolic compounds to produce dyes with excellent lightfastness and washfastness properties .

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrotoluene in chemical reactions involves the electrophilic aromatic substitution where the bromine and nitro groups influence the reactivity of the aromatic ring. The nitro group is an electron-withdrawing group, making the ring less reactive towards electrophiles, while the bromine atom can participate in further substitution reactions .

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Produced via nitration and bromination of toluene derivatives. For example, nitration of acet-o-toluidide followed by bromination yields 2-bromo-3-nitrotoluene in 60% efficiency .
  • Applications :
    • Intermediate in Ullmann reactions for synthesizing unsymmetrical dimethyl dinitro biphenyl .
    • Precursor for 10-methylfluoranthene and fluoranthene derivatives .
  • Safety : Classified as an acute toxin (GHS hazard code: Warning) .

Structural isomers of this compound differ in the positions of bromine and nitro groups on the toluene ring, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Structural and Physical Properties

Compound CAS RN Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Dihedral Angle (°)
This compound 41085-43-2 216.03 - 166–170 (45 mmHg) 54.1
2-Bromo-4-nitrotoluene 7745-93-9 216.03 - - -
2-Bromo-5-nitrotoluene 7149-70-4 216.03 76–79 - -
2-Bromo-6-nitrotoluene 55289-35-5 216.03 38–40 143 -
4-Bromo-3-nitrotoluene 5326-34-1 216.03 - - -

Notes:

  • Dihedral Angle : The nitro group’s orientation relative to the aromatic ring is critical. For example, pentamethylnitrobenzene exhibits a larger dihedral angle (86.1°) due to steric hindrance from methyl groups .
  • Melting Points : Positional isomerism affects melting points; 2-bromo-5-nitrotoluene has a higher melting point (76–79°C) than 2-bromo-6-nitrotoluene (38–40°C), likely due to differences in molecular symmetry and packing .

Market Insights :

  • This compound is priced higher than 2-bromo-4-nitrotoluene, reflecting differences in synthesis complexity or demand .
  • Bulk purchasing (e.g., 500g of 2-bromo-4-nitrotoluene at ¥22,000) reduces per-unit costs compared to smaller quantities .

Biological Activity

2-Bromo-3-nitrotoluene (C7H6BrNO2) is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by the presence of bromine and nitro groups attached to a toluene ring. These functional groups significantly influence its chemical reactivity and biological properties. The compound is often synthesized through electrophilic aromatic substitution reactions, which enhance its antibacterial and anti-inflammatory activities.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Escherichia coli30 μM

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. A study demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

3. Cytotoxicity and Genotoxicity

While this compound shows promising biological activity, its cytotoxic effects have been noted in several studies. In vitro assays using mammalian cell lines revealed that at high concentrations, the compound can induce cytotoxicity, leading to cell death. Additionally, genotoxicity assays indicated that it may cause DNA damage, necessitating caution in its application.

Assay Type Result
Cytotoxicity (IC50)25 μM
Genotoxicity (Ames Test)Positive at concentrations >50 μg/ml

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various nitro compounds, including this compound, against resistant strains of bacteria. The results showed that it was effective against multi-drug resistant Staphylococcus aureus, providing insights into its potential as an alternative antimicrobial agent .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential use as an anti-inflammatory drug .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits key metabolic pathways.
  • Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 2-Bromo-3-nitrotoluene in laboratory settings?

  • Methodological Answer : Due to its acute oral toxicity (Hazard Class: Acute Tox. 4) and potential skin/eye irritation, researchers should use chemical-resistant gloves (e.g., nitrile), safety goggles, and protective clothing. Storage should follow Combustible Solids protocols (Storage Class Code 11) in a cool, dry environment (0–6°C recommended). In case of exposure, immediate decontamination via copious water flushing is critical, and respirators compliant with NIOSH/CEN standards are advised for aerosolized handling .

Q. How can the purity of this compound be determined using spectroscopic methods?

  • Methodological Answer : Purity analysis typically employs high-performance liquid chromatography (HPLC) with >97.0% purity thresholds (HLC grade). Structural confirmation uses 1^1H/13^13C NMR and FT-IR spectroscopy, with cross-referencing to SMILES (Cc1cccc(c1Br)N+=O) and InChI key (GCAAVRIWNMTOKB-UHFFFAOYSA-N). Mass spectrometry further validates molecular weight (216.03 g/mol) .

Q. What are the primary synthetic routes for preparing this compound?

  • Methodological Answer : A common pathway involves nitration of 2-bromotoluene under controlled conditions (e.g., mixed HNO3_3-H2_2SO4_4 at 0–5°C). Alternative methods include bromination of 3-nitrotoluene using FeBr3_3 as a catalyst. Purification is achieved via recrystallization (mp 78–80°C) or column chromatography, with yields optimized by monitoring reaction kinetics and stoichiometry .

Advanced Research Questions

Q. How does the dihedral angle between the nitro group and phenyl ring in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : X-ray crystallography reveals a dihedral angle of 54.1(4)° between the nitro group and the aromatic ring . This steric hindrance reduces resonance stabilization, increasing electrophilicity at the bromine-bearing carbon. Researchers can leverage this for selective Ullmann couplings by adjusting reaction temperatures (80–120°C) and copper catalysts (e.g., CuI) to favor C–Br activation over nitro-group interference .

Q. What strategies can optimize the yield of unsymmetrical dimethyl dinitro biphenyl via Ullmann reaction using this compound?

  • Methodological Answer : Key parameters include:

  • Catalyst system : CuI/1,10-phenanthroline in DMF at 120°C.
  • Molar ratios : 1:1.2 (aryl halide: coupling partner) to minimize homo-coupling.
  • Additives : K2_2CO3_3 as a base to deprotonate intermediates.
  • Monitoring : TLC or GC-MS to track biphenyl formation and side products. Yield improvements (>70%) are achieved by iterative solvent screening (e.g., DMSO for polar substrates) .

Q. How can competing reaction pathways be minimized during the synthesis of 10-methylfluoranthene from this compound?

  • Methodological Answer : Competing pathways (e.g., nitro-group reduction or debromination) are mitigated by:

  • Redox control : Use Pd/C or Fe/HCl for selective nitro reduction while preserving the C–Br bond.
  • Cyclization conditions : Employ Scholl reaction conditions (AlCl3_3, CS2_2) at 0°C to favor fluoranthene ring closure.
  • Byproduct analysis : HPLC or 19^19F NMR to detect and quantify intermediates like 2-bromo-3-methylbenzoic acid .

Properties

IUPAC Name

2-bromo-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAAVRIWNMTOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282877
Record name 2-Bromo-3-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41085-43-2
Record name 41085-43-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred solution of 2-methyl-6-nitroaniline (75.0 g, 0.493 mole) and 40 ml of hydrobromic acid (48% solution) in 135 ml of water was cooled to 0°. During a one hour period a solution of sodium nitrite (36.2 g, 0.51 mole) in 60 ml of water was added to the reaction mixture. The mixture was suction filtered through a sintered glass funnel, collecting the filtrate in a flask cooled by a dry ice-acetone bath. The filtrate was placed in a jacketed addition funnel cooled by a dry ice-acetone bath. During a five minute period this solution was added to a stirred mixture of cuprous bromide (77.8 g, 0.51 mole) in 165 ml of hydrobromic acid (48% solution). After complete addition, the mixture was stirred at room temperature for approximately 18 hours, heated at reflux for two hours, then steam distilled. The distillate was extracted with methylene chloride and the extract washed with 2N aqueous sodium hydroxide, followed by several portions of saturated aqueous sodium chloride solution. The organic phase was passed through phase separation filter paper and evaporated under reduced pressure to give 1-bromo-2-methyl-6-nitrobenzene (17 g) as a solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
77.8 g
Type
reactant
Reaction Step Three
Quantity
165 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred solution of 2-methyl-6-nitroaniline (75.0 g, 0.493 mole) and 40 ml of hydrochloric acid (48% solution) in 135 ml of water was cooled to 0°. During a one hour period a solution of sodium nitrite (36.2 g, 0.51 mole) in 60 ml of water was added to the reaction mixture. The mixture was suction filtered through a sintered glass funnel, collecting the filtrate in a flask cooled by a dry ice-acetone bath. The filtrate was placed in a jacketed addition funnel cooled by a dry ice-acetone bath. During a five minute period this solution was added to a stirred mixture of cuprous bromide (77.8 g, 0.51 mole) in 165 ml of hydrobromic acid (48% solution). After complete addition, the mixture was stirred at room temperature for approximately 18 hours, heated at reflux for two hours, then steam distilled. The distillate was extracted with methylene chloride and the extract washed with 2 N aqueous sodium hydroxide, followed by several portions of saturated aqueous sodium chloride solution. The organic phase was passed through phase separation filter paper and evaporated under reduced pressure to give 1-bromo-2-methyl-6-nitrobenzene (17 g) as a solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
77.8 g
Type
reactant
Reaction Step Three
Quantity
165 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A stirred solution of 75.0 grams (0.493 mole) of 2-methyl-6-nitroaniline and 40 ml of aqueous 48% hydrobromic acid in 135 ml of water was cooled to 0° C. and a solution of 36.2 grams (0.510 mole) of sodium nitrate in 60 ml of water was added dropwise during a one hour period. Upon complete addition the mixture was filtered through glass wool into a large dropping funnel. This solution was added dropwise to a second solution of 77.8 grams (0.542 mole) of cuprous bromide in 165 ml of aqueous 48% hydrobromic acid that was being stirred at 15° C. Upon complete addition the reaction mixture was stirred at 15° C. for a few minutes then was allowed to warm to ambient temperature where it stirred for one hour. The reaction mixture stood for 16 hours then was heated to 60° C. where it stirred for two hours. The reaction mixture was subjected to steam distillation. The distillate was extracted with three portions of 150 ml each of methylene chloride. The combined extracts were washed with two portions of 150 ml each of aqueous 2 N sodium hydroxide and five portions of 200 ml each of an aqueous solution saturated with sodium chloride (until the wash was pH-7). The organic layer was dried with magnesium sulfate while being slurried with decolorizing carbon. The mixture was filtered and the filtrate concentrated under reduced pressure to give 6.6 grams of 2-bromo-3-nitrotoluene; mp 36°-41° C. The nmr spectrum was consistent with the proposed structure. The pot residue from the steam distillation was extracted with 400 ml of methylene chloride. The extract was washed with aqueous 2 N sodium hydroxide then with an aqueous solution saturated with sodium chloride (until the salt wash was pH-7). The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 18.0 grams of 2-bromo-3-nitrotoluene, which was combined with the 6.6 grams of above to give a total yield of 24.6 grams.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
77.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
2-Bromo-3-nitrotoluene
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
2-Bromo-3-nitrotoluene
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
2-Bromo-3-nitrotoluene
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
2-Bromo-3-nitrotoluene
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
2-Bromo-3-nitrotoluene
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
2-Bromo-3-nitrotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.